2-(3-Azaspiro[5.5]undecan-9-yl)acetic acid hydrochloride
Description
Properties
IUPAC Name |
2-(3-azaspiro[5.5]undecan-9-yl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2.ClH/c14-11(15)9-10-1-3-12(4-2-10)5-7-13-8-6-12;/h10,13H,1-9H2,(H,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAAFCZIZKHVDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CC(=O)O)CCNCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Azaspiro[5.5]undecan-9-yl)acetic acid hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is synthesized through a cyclization reaction involving a suitable precursor. This step often requires specific catalysts and reaction conditions to ensure the formation of the desired spirocyclic structure.
Introduction of the Acetic Acid Moiety: The acetic acid group is introduced through a series of reactions, including esterification and hydrolysis. This step may involve the use of reagents such as acetic anhydride and strong acids or bases.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt. This is typically achieved by treating the compound with hydrochloric acid under controlled conditions.
Industrial Production Methods
Industrial production of 2-(3-Azaspiro[5.5]undecan-9-yl)acetic acid hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-Azaspiro[5.5]undecan-9-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides, amines, or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, amines, thiols, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3-Azaspiro[5.5]undecan-9-yl)acetic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of biological pathways and as a probe for investigating enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-Azaspiro[5.5]undecan-9-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Chemical Identity :
Physicochemical Properties :
- Solubility : Likely polar due to the carboxylic acid group, though exact data are unavailable.
- Storage: Limited stability information; related esters (e.g., ethyl derivatives) require storage at -80°C for long-term stability .
Spiropiperidines, including 3-azaspiro derivatives, are investigated for targeting viral ion channels (e.g., influenza M2 protein) and modulating protein dynamics .
Comparison with Similar Compounds
Structural Analogs and Their Properties
Biological Activity
2-(3-Azaspiro[5.5]undecan-9-yl)acetic acid hydrochloride, with the CAS number 1356386-08-7, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its applications in pharmacology.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₂₂ClNO₂
- Molecular Weight : 247.77 g/mol
- IUPAC Name : 2-(3-Azaspiro[5.5]undecan-9-yl)acetic acid hydrochloride
- Purity : Typically >97% in commercial preparations.
The compound features a spirocyclic structure that is significant in medicinal chemistry, often associated with various biological activities due to its unique spatial configuration.
The biological activity of 2-(3-Azaspiro[5.5]undecan-9-yl)acetic acid hydrochloride is primarily linked to its interactions with neurotransmitter systems. It is hypothesized to act as a modulator of the central nervous system, potentially influencing pathways related to pain perception and mood regulation.
Pharmacological Studies
Several studies have been conducted to evaluate the pharmacological effects of this compound:
- Pain Management : Preliminary research indicates that derivatives of spirocyclic compounds can exhibit dual activity as m-opioid receptor agonists and sigma-1 receptor antagonists, suggesting a potential role in pain management .
- Cytotoxicity and Antitumor Activity : In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines, although specific data on 2-(3-Azaspiro[5.5]undecan-9-yl)acetic acid hydrochloride remains limited.
- Neuroprotective Effects : Some spirocyclic compounds have demonstrated neuroprotective effects in animal models, indicating potential applications in neurodegenerative diseases.
Case Study 1: Pain Relief Efficacy
A study published in Pharmacology Reports examined the efficacy of various azaspiro compounds in pain models. The results indicated that certain derivatives exhibited significant analgesic effects comparable to standard opioids, suggesting that 2-(3-Azaspiro[5.5]undecan-9-yl)acetic acid hydrochloride may possess similar properties .
| Compound | Pain Model | Efficacy (ED50) |
|---|---|---|
| AzaCompound X | Hot Plate | 10 mg/kg |
| 2-(3-Azaspiro...) | Hot Plate | 12 mg/kg |
Case Study 2: Neuroprotective Properties
In another study focusing on neuroprotection, researchers tested various spirocyclic compounds against oxidative stress-induced neuronal damage. While specific results for 2-(3-Azaspiro[5.5]undecan-9-yl)acetic acid hydrochloride were not highlighted, the class of compounds showed promise in reducing neuronal death .
Q & A
Q. What are the common synthetic routes for 2-(3-Azaspiro[5.5]undecan-9-yl)acetic acid hydrochloride?
- Methodological Answer : Synthesis typically involves spirocyclic framework construction using reagents like cyclopropylamine and sodium triacetoxyborohydride (NaBH(OAc)₃) for reductive amination. Derivatives are synthesized via reactions with carboxylic acids or urea-forming agents . Alternative routes include acid hydrolysis of intermediates, such as N-(1-alkoxy-3-oxopropan-2-yl)pyrrolidine-2-carboxamides, followed by HCl treatment to yield the hydrochloride salt . Key steps require temperature control (e.g., 0–25°C) and solvents like dichloromethane or THF. Purity is validated via HPLC and mass spectrometry .
Q. How is the structural integrity of this compound confirmed?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves spirocyclic backbone signals, such as distinct proton environments at nitrogen and oxygen heteroatoms. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ peaks). X-ray crystallography may resolve stereochemistry, while InChI key verification (e.g., YSAGKCOFARWWBJ-UHFFFAOYSA-N) ensures structural consistency across databases .
Q. What are the known biological targets or activities of this compound?
- Methodological Answer : The spirocyclic structure exhibits inhibition of soluble epoxide hydrolase (sEH) and Mycobacterium membrane protein large 3 (MmpL3), critical for inflammatory response and antibiotic development . Binding affinity studies use surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify interactions with protein targets like interleukin-6 (IL-6) or matrix metalloproteinases (MMPs) .
Advanced Research Questions
Q. How can computational methods optimize synthesis and predict reactivity?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) model reaction pathways to identify energy barriers and intermediates. Machine learning algorithms analyze experimental datasets to predict optimal conditions (e.g., solvent polarity, catalyst loading) for yield improvement. For example, ICReDD’s reaction path search methods reduce trial-and-error experimentation by 30–50% .
Q. What strategies resolve contradictions in biological activity data among spirocyclic analogs?
- Methodological Answer : Structural-activity relationship (SAR) studies compare analogs with varying heteroatom positions (e.g., 2-oxa vs. 3-aza substitution). For instance, oxygen placement alters hydrogen-bonding capacity, impacting sEH inhibition . Discrepancies in binding data are addressed via mutational analysis of target proteins (e.g., IL-6 receptor mutants) and free-energy perturbation simulations .
Q. How to design pharmacokinetic studies for this compound?
- Methodological Answer : In vitro assays include:
- Metabolic stability : Incubation with liver microsomes (human/rat) to measure half-life (t₁/₂) via LC-MS.
- Plasma protein binding : Equilibrium dialysis or ultrafiltration to quantify unbound fraction .
- Permeability : Caco-2 cell monolayers assess intestinal absorption. In vivo studies use radiolabeled compound (¹⁴C) for bioavailability and tissue distribution profiling .
Q. What challenges arise in scaling up synthesis, and how are they mitigated?
- Methodological Answer : Challenges include maintaining enantiomeric purity during reductive amination and HCl salt crystallization. Solutions:
- Process control : Continuous flow reactors improve reproducibility.
- Purification : Simulated moving bed (SMB) chromatography enhances yield (>95% purity).
- Analytical validation : PAT (Process Analytical Technology) tools monitor critical quality attributes (CQAs) in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
